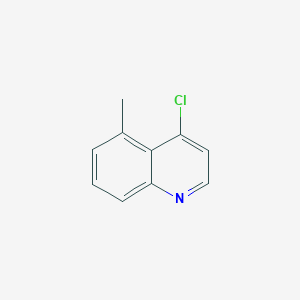

4-Chloro-5-methylquinoline

Vue d'ensemble

Description

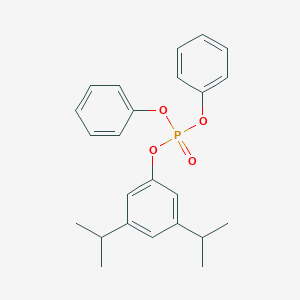

4-Chloro-5-methylquinoline is a chlorinated quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The chloroquinoline core structure is a common motif in various pharmacologically active compounds, and modifications to this core can lead to derivatives with potential antioxidant, anti-diabetic, and DNA-binding properties .

Synthesis Analysis

The synthesis of chloroquinoline derivatives involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, with an overall yield of 29.2% . Another example is the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline in three steps, yielding up to 85% of the product . These methods highlight the versatility of synthetic approaches to chloroquinoline derivatives, which can be tailored for large-scale production.

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives has been elucidated using various analytical techniques such as FT-IR, NMR, Mass spectra, and single-crystal X-ray diffraction . For example, the crystal structure of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate was determined, revealing a three-dimensional supramolecular network stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts . The crystal structures of various isomeric co-crystals of 6-methylquinoline with chloro-nitrobenzoic acids have also been reported, showing short O—H…N hydrogen bonds .

Chemical Reactions Analysis

Chloroquinoline derivatives undergo various chemical reactions, including reactions with thionyl chloride to form dithioloquinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes . The reactivity of the chloroquinoline moiety allows for further functionalization, as seen in the chlorination and iodination of 8-methylquinoline to produce halo-methylquinolines . These reactions are crucial for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The presence of chlorine atoms can significantly affect the electron distribution within the molecule, impacting its reactivity and interaction with biological targets. The compounds exhibit good antioxidant activity, as demonstrated by the DPPH method, which suggests their potential as therapeutic agents . Additionally, the binding interactions of these derivatives with calf thymus DNA (CT-DNA) have been explored, indicating their relevance in the study of DNA-targeted therapies .

Applications De Recherche Scientifique

Crystal Structure Analysis

- The study of hydrogen-bonded compounds of 4-methylquinoline with various chloro- and nitro-substituted benzoic acids provides insights into the role of pKa in establishing crystal structures (Ishida, 2021).

Chemical Reactions and Synthesis

- Research on the reactions of thionyl chloride with C-methyl heterocycles, including 4-methylquinolines, explores the formation of complex compounds like 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones (Al-Shaar et al., 1988).

- A study on side-chain chlorination of methylquinolines, including 4-methylquinolines, demonstrates the conversion to chloromethyl, dichloromethyl, or trichloromethyl groups depending on specific conditions (Kóródi, 1991).

Spectroscopic and Structural Characterization

- Spectroscopic and quantum chemical methods have been used to characterize structurally novel compounds like 4-chloro-6-methylquinoline-2(1H)-one, including their antimicrobial activities (Murugavel et al., 2018).

Biodegradation Studies

- The aerobic biodegradation of 4-methylquinoline by a soil bacterium has been investigated, showing the potential of microbial consortia in breaking down such compounds in contaminated environments (Sutton et al., 1996).

Metal Complex Synthesis and Analysis

- Studies have been conducted on the synthesis of metal complexes with 8-hydroxyquinolines, including variants like 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol, demonstrating their potential in pharmacological and chemical applications (Patel & Patel, 2017).

Novel Compounds and Drug Design

- Research on the synthesis of novel substituted dibenzonaphthyridines from 4-chloro-2-methylquinolines reveals potential applications in drug design and development (Manoj & Prasad, 2009).

Orientations Futures

The future directions for 4-Chloro-5-methylquinoline and other quinoline derivatives involve further exploration of their therapeutic potential . There is a need for the development of new molecules containing the quinoline nucleus to address various health conditions . The field of controlled drug delivery also presents promising future directions for enhancing the therapeutic efficacy of these compounds .

Propriétés

IUPAC Name |

4-chloro-5-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSWAUFCOHKRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597831 | |

| Record name | 4-Chloro-5-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-methylquinoline | |

CAS RN |

143946-48-9 | |

| Record name | 4-Chloro-5-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

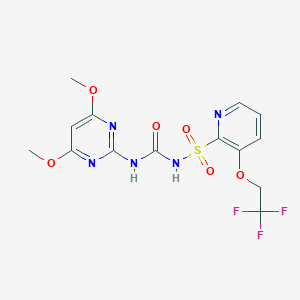

![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)

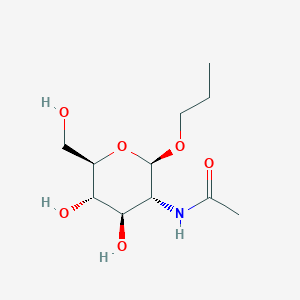

![(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B132723.png)

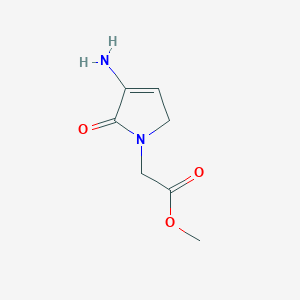

![methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate](/img/structure/B132726.png)